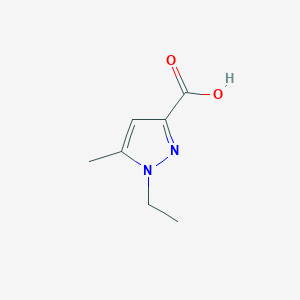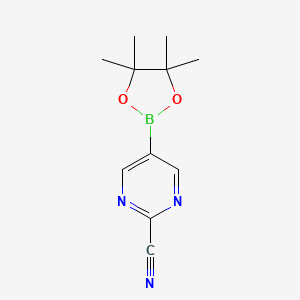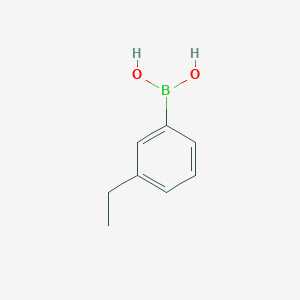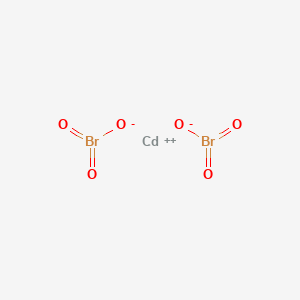
Cadmium bromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium bromate is a chemical compound of cadmium and bromine . It is a white hygroscopic solid . It can also be obtained as a mono- and tetrahydrate . It has few applications .
Synthesis Analysis
Cadmium bromate is prepared by heating cadmium with bromine vapor . Bromate is a disinfection byproduct produced when ozone is used to disinfect drinking water that contains bromide and bromide-containing compounds .
Molecular Structure Analysis
Cadmium bromate has a molecular formula of Br2CdO6 . The crystal belongs to orthorhombic space group P 2 1 2 1 2 1 – D24. The unit-cell dimensions are a = 12.712 ± 0.002 Å, b = 6.291 ± 0.001 Å, c = 9.475 ± 0.004 Å. There are four molecules in the unit cell .
Chemical Reactions Analysis
Bromate can be formed through two pathways of bromide oxidation by ozone or by OH . Bromate can be separated using different column chemistries and detected using a variety of detection techniques .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Thermal Decomposition Analysis : Cadmium bromate's thermal decomposition has been studied, revealing that γ-irradiation enhances its decomposition. This study helps in understanding the stability and reactivity of cadmium bromate under different conditions (Nair & Jacob, 1990).
Radiation Retention : Research on the retention of certain isotopes in cadmium bromate has been conducted. These studies are crucial in understanding the behavior of cadmium bromate under different irradiation conditions, which could be important for various industrial applications (Dedgaonkar, Lokhande & Chaudhari, 1980).
Environmental and Health Concerns : Several studies have focused on the toxicity of cadmium, which is a component of cadmium bromate. These include its potential to cause various health issues, including cancer, and its environmental impact (Godt et al., 2006).
Carcinogenic Mechanisms : Research has explored the molecular mechanisms by which cadmium causes malignant transformation in human cells. This is crucial for understanding the risks associated with cadmium exposure and for developing safety protocols in industries where cadmium bromate might be used (Cartularo et al., 2016).
Cadmium as a Metallohormone : Studies have suggested that cadmium, which is a part of cadmium bromate, can mimic the function of steroid hormones. This finding is significant for understanding the broader biological impact of cadmium exposure (Byrne et al., 2009).
Hazardous Waste Treatment : Cadmium bromate’s role in the environment and its potential for removal from wastewater and soil has been explored. This is critical for environmental protection and developing effective waste treatment methods (Safarzadeh et al., 2007).
Innovative Applications : Research on novel applications, such as in the creation of luminescent materials, has been conducted. This highlights the potential for using cadmium bromate in new and innovative ways (Qiu et al., 2022).
Mecanismo De Acción
Cadmium initially binds to metallothionein and is transported to the kidney. Toxic effects are observed once the concentration of cadmium exceeds that of available metallothionein . The mechanism for the decomposition of u irradiated and ir-radiated cadmium bromate follows the Avrami model equation .
Safety and Hazards
Cadmium bromate is considered hazardous. It may intensify fire; oxidizer. It may cause cancer. It is harmful if swallowed, in contact with skin or if inhaled . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation .
Direcciones Futuras
Propiedades
IUPAC Name |
cadmium(2+);dibromate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrHO3.Cd/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECQEXBULIKSDM-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Cd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2CdO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562073 |
Source


|
| Record name | Cadmium dibromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium bromate | |
CAS RN |
14518-94-6 |
Source


|
| Record name | Cadmium dibromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

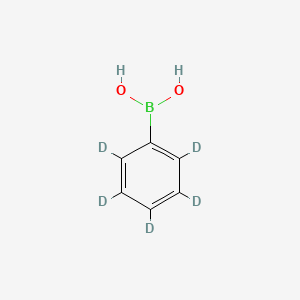
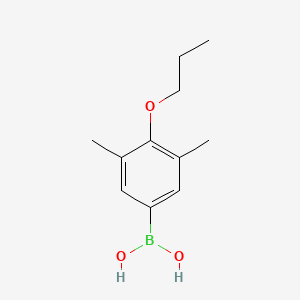
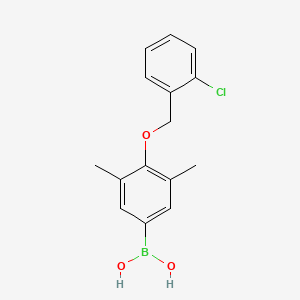
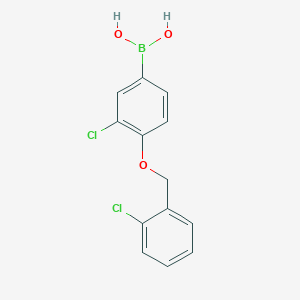
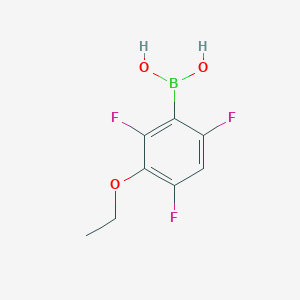
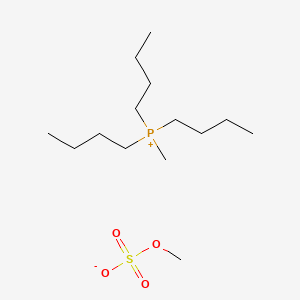
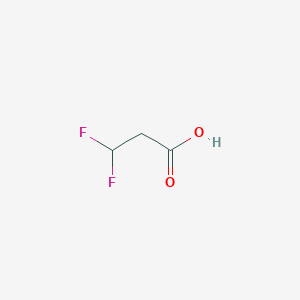
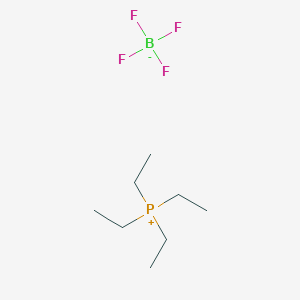
![Cyclohexanamine;4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid](/img/structure/B1591085.png)
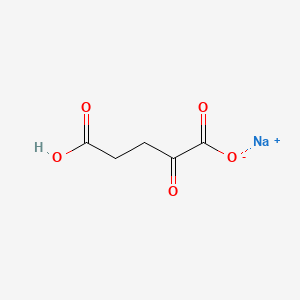
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1591087.png)
